![molecular formula C10H20N2O B1421463 2-[(2-Cyclohexylethyl)amino]acetamide CAS No. 1184075-44-2](/img/structure/B1421463.png)
2-[(2-Cyclohexylethyl)amino]acetamide
Overview
Description
“2-[(2-Cyclohexylethyl)amino]acetamide” is a chemical compound with the CAS Number: 1184075-44-2 . It has a molecular weight of 184.28 . The compound is also known as N-(cyclohexylacetyl)-2-aminoacetamide.
Molecular Structure Analysis
The molecular formula of “2-[(2-Cyclohexylethyl)amino]acetamide” is C10H20N2O . The InChI Code is 1S/C10H20N2O/c11-10(13)8-12-7-6-9-4-2-1-3-5-9/h9,12H,1-8H2,(H2,11,13) .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature . Unfortunately, the boiling point and other physical properties are not available in the current resources.Scientific Research Applications
Chemical Properties
“2-[(2-Cyclohexylethyl)amino]acetamide”, also known as N-(cyclohexylacetyl)-2-aminoacetamide, is a chemical compound used in scientific research. It has a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol .
Synthesis and Characterization
A study reports the synthesis and characterization of a novel class of flavonoid acetamide derivatives . Although “2-[(2-Cyclohexylethyl)amino]acetamide” is not directly mentioned, it’s plausible that similar methods could be applied to synthesize and characterize this compound.
Bioavailability and ADMET Properties
Flavonoid acetamide derivatives, which could potentially include “2-[(2-Cyclohexylethyl)amino]acetamide”, have been evaluated for their bioavailability, antioxidant, and ADMET toxicity properties . The modification of flavonoids into acetamide derivatives significantly improves the bioavailability and the ADMET toxicity properties, albeit with decreased antioxidant activity .
Antioxidant Activity
While the specific antioxidant activity of “2-[(2-Cyclohexylethyl)amino]acetamide” is not mentioned, flavonoid acetamide derivatives in general have been found to have lower antioxidant activity compared to unmodified flavonoids .
Safety and Hazards
properties
IUPAC Name |
2-(2-cyclohexylethylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-10(13)8-12-7-6-9-4-2-1-3-5-9/h9,12H,1-8H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEMYYDOGBIMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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